2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8978832
InChI: InChI=1S/C25H21N5OS/c31-23(27-26-18-10-13-20-11-4-1-5-12-20)19-32-25-29-28-24(21-14-6-2-7-15-21)30(25)22-16-8-3-9-17-22/h1-18H,19H2,(H,27,31)/b13-10+,26-18+
SMILES: C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H21N5OS
Molecular Weight: 439.5 g/mol

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

CAS No.:

Cat. No.: VC8978832

Molecular Formula: C25H21N5OS

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide -

Specification

Molecular Formula C25H21N5OS
Molecular Weight 439.5 g/mol
IUPAC Name 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
Standard InChI InChI=1S/C25H21N5OS/c31-23(27-26-18-10-13-20-11-4-1-5-12-20)19-32-25-29-28-24(21-14-6-2-7-15-21)30(25)22-16-8-3-9-17-22/h1-18H,19H2,(H,27,31)/b13-10+,26-18+
Standard InChI Key LCZAOQXPIKJIQX-NQOJKJTGSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
SMILES C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates a 1,2,4-triazole core substituted with diphenyl groups at positions 4 and 5, a sulfanyl (-S-) linker, and an acetohydrazide side chain conjugated to a (1E,2E)-3-phenylprop-2-en-1-ylidene group. Its molecular formula is C26H23N5OS, with a molecular weight of 453.56 g/mol. The triazole ring’s electron-rich nature and the sulfanyl group’s nucleophilic properties contribute to its reactivity, enabling participation in hydrogen bonding and π-π stacking interactions, which are critical for biological target binding .

The hydrazone moiety introduces geometric isomerism, with the (E,E)-configuration being thermodynamically favored due to reduced steric hindrance. This configuration enhances stability and influences the compound’s bioavailability. Spectroscopic characterization, including 1H NMR and 13C NMR, typically reveals distinct signals for the triazole protons (δ 8.2–8.5 ppm), sulfanyl-linked methylene group (δ 4.1–4.3 ppm), and hydrazone imine protons (δ 10.2–10.5 ppm) .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1,2,4-triazolethiones typically follows a multi-step protocol involving cyclization and functionalization reactions. For the target compound, a plausible route involves:

  • Formation of the Triazole Core:

    • Starting from 4,5-diphenyl-1,2,4-triazole-3-thiol, S-alkylation with ethyl bromoacetate in the presence of cesium carbonate yields the sulfanyl acetate intermediate .

    • Subsequent hydrazinolysis with hydrazine hydrate generates the acetohydrazide derivative.

  • Hydrazone Formation:

    • Condensation of the acetohydrazide with (1E,2E)-3-phenylpropenal under acidic conditions (e.g., acetic acid) forms the hydrazone linkage.

This pathway mirrors methods used for analogous compounds, achieving yields of 70–85% after purification via column chromatography .

Key Reaction Mechanisms

  • S-Alkylation: Nucleophilic attack by the thiolate anion on the electrophilic carbon of ethyl bromoacetate, facilitated by a base (e.g., Cs2CO3).

  • Hydrazone Formation: Acid-catalyzed nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form the imine bond.

Chemical Reactivity and Functionalization

The compound exhibits diverse reactivity due to its multiple functional groups:

Reaction TypeReagents/ConditionsProducts
OxidationH2O2, AcOH, 60°CSulfoxide or sulfone derivatives
ReductionNaBH4, MeOHThiol or primary amine derivatives
Nucleophilic SubstitutionAlkyl halides, K2CO3Alkylated triazole derivatives

For instance, oxidation with hydrogen peroxide converts the sulfanyl group to a sulfone, enhancing electrophilicity and potential DNA intercalation capacity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Triazolethiones inhibit microbial growth by disrupting cell wall synthesis and enzyme activity. Comparative studies on analogs reveal:

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Triazole Derivative A8.516.2
Chloramphenicol12.018.5

The target compound’s diphenyl groups may enhance membrane permeability, while the hydrazone moiety chelates metal ions essential for microbial enzymes .

Anticonvulsant Activity

Voltage-gated sodium channel (VGSC) inhibition is a proposed mechanism, with ED50 values of 45 mg/kg in maximal electroshock (MES) models, surpassing phenytoin (ED50 = 75 mg/kg) .

Pharmacokinetic and Toxicity Profiles

While data specific to this compound are unavailable, related triazolethiones exhibit:

  • Oral Bioavailability: 60–70% in rodent models due to moderate logP values (2.8–3.5).

  • Metabolism: Hepatic oxidation via CYP3A4, yielding inactive sulfone metabolites.

  • Acute Toxicity: LD50 > 500 mg/kg in mice, suggesting a favorable safety margin.

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Modifying the hydrazone’s aryl groups to optimize target affinity.

  • Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance solubility and tumor targeting.

  • Combination Therapies: Synergistic use with β-lactam antibiotics to combat multidrug-resistant pathogens.

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